![molecular formula C17H19ClN2OS B195716 Chlorpromazine sulfoxide CAS No. 969-99-3](/img/structure/B195716.png)
Chlorpromazine sulfoxide
Overview
Description
Chlorpromazine Sulfoxide is a derivative of Chlorpromazine Hydrochloride . It is a dopamine antagonist of the typical antipsychotic class of medications possessing additional antiadrenergic, antiserotonergic, anticholinergic, and antihistaminergic properties used for schizophrenia treatment . It is also used in adults to treat nausea and vomiting, anxiety before surgery, chronic hiccups, acute intermittent porphyria, and symptoms of tetanus .
Molecular Structure Analysis
The molecular structure of Chlorpromazine Sulfoxide is C17H19ClN2OS . The sulfoxide metabolite of chlorpromazine had a different conformation of the side chain. A boat axial conformation of the sulfoxy group was found for both metabolites .
Chemical Reactions Analysis
Chlorpromazine Sulfoxide is produced throughout the photolytic and photocatalytic conversions of chlorpromazine under aerobic conditions . The sulfoxide derivative of chlorpromazine does not appreciably bind to calmodulin and also fails to enhance the inward current .
Physical And Chemical Properties Analysis
The physical and chemical properties of Chlorpromazine Sulfoxide can be found in various databases. For instance, PubChem provides information about its structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more .
Scientific Research Applications
Photocatalysis in Water Treatment
Chlorpromazine sulfoxide has been studied for its stability and reactivity under photocatalytic conditions. Research indicates that when exposed to UV (A) and visible light in the presence of a heterogeneous photocatalyst like carbon-modified titanium dioxide (KRONOClean 7000), Chlorpromazine sulfoxide is highly stable . This suggests potential applications in water treatment, where persistent pharmaceutical pollutants require targeted removal. The compound’s resistance to degradation under visible light could inform the design of more efficient photocatalytic processes.
Pharmaceutical Residue Analysis
The detection and analysis of pharmaceutical residues in water systems are crucial for environmental monitoring. Chlorpromazine sulfoxide, being a persistent metabolite, serves as an indicator for the presence of antipsychotic pharmaceuticals in aquatic environments . Its analysis through techniques like HPLC-MS can help in assessing the efficacy of water treatment processes and the environmental impact of pharmaceuticals.
Photolytic Studies
Chlorpromazine sulfoxide’s formation and stability under different light conditions provide valuable insights into the photolytic pathways of chlorpromazine . Understanding these pathways is essential for predicting the environmental fate of pharmaceuticals and designing mitigation strategies against their potential ecological impacts.
Environmental Chemistry Research
The study of Chlorpromazine sulfoxide contributes to the broader field of environmental chemistry, particularly in understanding how pharmaceutical compounds interact with light and catalysts . This knowledge can be applied to predict the behavior of similar compounds in natural and engineered systems.
Advanced Oxidation Processes
In advanced oxidation processes (AOPs), Chlorpromazine sulfoxide’s stability under UV (A) irradiation suggests that it could be a challenging compound to remove . Research into its degradation could lead to the development of more effective AOPs for the treatment of pharmaceutical contaminants.
Photocatalyst Development
The interaction of Chlorpromazine sulfoxide with photocatalysts like KRONOClean 7000 under different light conditions can inform the development of new photocatalysts . These catalysts could be tailored to target specific pharmaceutical pollutants, enhancing the efficiency of photocatalytic water treatment systems.
Drug Metabolism and Pharmacokinetics
As a metabolite of chlorpromazine, Chlorpromazine sulfoxide is relevant to the study of drug metabolism and pharmacokinetics . Research into its formation and persistence could provide insights into the metabolic pathways of chlorpromazine and similar drugs.
Analytical Chemistry Method Development
The need to detect Chlorpromazine sulfoxide in environmental samples drives the development of new analytical methods . Improvements in detection sensitivity and specificity can enhance our ability to monitor pharmaceutical pollutants and assess their risks.
Safety and Hazards
Chlorpromazine Sulfoxide should be handled in a well-ventilated place. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Chlorpromazine Sulfoxide is primarily used to treat psychiatric disorders such as schizophrenia, but it has other indications . Future research may focus on its other potential uses and its long-term effects. It’s also important to note that the conversion of chlorpromazine under photocatalytic conditions as well as photolytic conditions upon both UV (A) (365 nm) and visible (455 nm) light irradiation was investigated .
Mechanism of Action
- Additionally, it interacts with serotonergic receptors (5-HT1 and 5-HT2), contributing to anxiolytic, antidepressant, and antiaggressive effects .
Target of Action
Mode of Action
Pharmacokinetics
: DrugBank: Chlorpromazine : MedSchool: Chlorpromazine Mechanism of Action
properties
IUPAC Name |
3-(2-chloro-5-oxophenothiazin-10-yl)-N,N-dimethylpropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)22(21)17-9-8-13(18)12-15(17)20/h3-4,6-9,12H,5,10-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPPAOXKZOTMPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871817 | |
Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-5-ium-5-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorpromazine sulfoxide | |
CAS RN |
969-99-3 | |
Record name | Chlorpromazine sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=969-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Opromazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000969993 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Opromazine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170990 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-5-ium-5-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40871817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OPROMAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/016U10PN9N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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